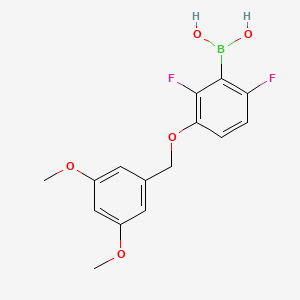

2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid

Description

The exact mass of the compound 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BF2O5/c1-21-10-5-9(6-11(7-10)22-2)8-23-13-4-3-12(17)14(15(13)18)16(19)20/h3-7,19-20H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMBETHVNGWKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCC2=CC(=CC(=C2)OC)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BF2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584635 | |

| Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-01-7 | |

| Record name | B-[3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Application of Novel Difluorinated Phenylboronic Acid Derivatives in Modern Drug Development

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] Among fluorinated motifs, difluorinated phenylboronic acids have emerged as a particularly valuable class of compounds. Their unique electronic nature, stemming from the potent electron-withdrawing effects of two fluorine atoms, significantly influences the acidity and reactivity of the boronic acid moiety.[4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery of novel difluorinated phenylboronic acid derivatives. It covers the scientific rationale for their use, prevalent synthetic strategies, critical characterization protocols, and their expanding applications, particularly as enzyme inhibitors. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices to empower researchers in their own discovery programs.

Part I: The Scientific Imperative for Difluorination

The introduction of fluorine into a phenylboronic acid scaffold is a deliberate design choice aimed at fine-tuning its biological and chemical properties.[1] A single fluorine atom can alter basicity, lipophilicity, metabolic stability, and binding affinity.[1][5][6][7] The use of a difluoro substitution pattern amplifies these effects, offering distinct advantages:

-

Modulation of Acidity (pKa): The boronic acid's Lewis acidity is fundamental to its biological mechanism of action, particularly in enzyme inhibition.[8] The strong inductive effect of two fluorine atoms withdraws electron density from the aromatic ring, making the boron atom more electrophilic and lowering the pKa of the boronic acid.[4][9] A lower pKa means the boronic acid can exist in its more reactive anionic, tetrahedral boronate form at physiological pH, enhancing its ability to interact with nucleophilic residues like serine in an enzyme's active site.[8][10] The position of the fluorine atoms is critical; meta and ortho substitutions generally lead to a more significant increase in acidity compared to a para substitution, where resonance effects can partially compensate for the inductive withdrawal.[4]

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions, which can significantly increase binding affinity.[2]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[1][2]

-

Tuning Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration.[7][11] However, this effect is highly context-dependent and must be carefully balanced to maintain adequate aqueous solubility.[3]

Part II: Synthetic Strategies and Methodologies

The synthesis of difluorinated phenylboronic acids can be approached through several robust methods. The choice of strategy often depends on the availability of starting materials, desired substitution pattern, and functional group tolerance.

Key Synthetic Approaches

-

From Difluorinated Aryl Halides: This is one of the most common and reliable routes. It typically involves the formation of an organometallic intermediate from a difluoro-substituted aryl bromide or iodide, which is then trapped with a trialkyl borate ester.

-

Grignard Reaction: Formation of an arylmagnesium halide followed by reaction with trimethyl or triisopropyl borate.

-

Lithium-Halogen Exchange: Using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, followed by borylation. This method is often preferred for its speed and efficiency.[12][13]

-

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This powerful cross-coupling reaction uses a palladium catalyst to couple a difluorinated aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[13] This method exhibits excellent functional group tolerance and is widely used in modern organic synthesis.[12]

-

Direct C-H Borylation: Emerging methods allow for the direct conversion of an aromatic C-H bond to a C-B bond, catalyzed by transition metals like iridium or rhodium.[13] This represents a highly atom-economical approach, though controlling regioselectivity on a difluorinated ring can be challenging.

Experimental Protocol: Synthesis of 2,4-Difluorophenylboronic Acid via Lithiation

This protocol describes a standard, lab-scale synthesis from 1-bromo-2,4-difluorobenzene. It is a self-validating system where successful execution relies on the strict exclusion of atmospheric moisture and precise temperature control.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate

-

2 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Dry glassware (Schlenk flask, dropping funnel)

Step-by-Step Methodology:

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Initial Reagents: Add 1-bromo-2,4-difluorobenzene (e.g., 10.0 g, 51.8 mmol) and anhydrous THF (100 mL) to the flask.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions.

-

Lithiation: Slowly add n-butyllithium (22.8 mL of a 2.5 M solution, 57.0 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for an additional 45 minutes.

-

Borylation: In a separate dry flask, dissolve triisopropyl borate (14.3 mL, 62.2 mmol, 1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching & Acidification: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl (50 mL). Stir vigorously for 1 hour. The pH should be acidic (~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or hexanes/ethyl acetate) to yield pure 2,4-difluorophenylboronic acid.[14]

Part III: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the aromatic protons.

-

¹³C NMR: Confirms the carbon framework.

-

¹⁹F NMR: Crucial for fluorinated compounds, showing characteristic signals for the fluorine atoms.

-

¹¹B NMR: A broad signal confirms the presence of the boron atom. Its chemical shift can indicate whether the boron is trigonal or tetrahedral.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

-

Infrared (IR) and UV-Vis Spectroscopy: Can provide additional structural information and confirm the presence of key functional groups.[15]

Data Presentation: Physicochemical Properties

The impact of difluorination is clearly illustrated by comparing the acidity of phenylboronic acid with its fluorinated analogs.

| Compound | Structure | pKa |

| Phenylboronic Acid | C₆H₅B(OH)₂ | ~8.80[9] |

| 4-Fluorophenylboronic Acid | 4-FC₆H₄B(OH)₂ | ~8.77[4] |

| 3,5-Difluorophenylboronic Acid | 3,5-F₂C₆H₃B(OH)₂ | ~7.23 |

Note: pKa values can vary slightly based on experimental conditions. The trend of increasing acidity with electron-withdrawing fluorination is the key takeaway.

Part IV: Applications in Drug Discovery - Serine Protease Inhibition

A primary application of difluorinated phenylboronic acids is in the design of enzyme inhibitors, particularly for serine proteases.[8][16]

Mechanism of Action

Serine proteases, such as chymotrypsin or prostate-specific antigen (PSA), feature a catalytic triad in their active site containing a highly nucleophilic serine residue.[16] Boronic acids act as potent, reversible covalent inhibitors by mimicking the tetrahedral transition state of peptide bond hydrolysis.[8][17]

The workflow is as follows:

-

The inhibitor binds to the enzyme's active site.

-

The boron atom, made highly electrophilic by the difluoro-substituents, undergoes nucleophilic attack by the hydroxyl group of the catalytic serine.[8]

-

This forms a stable, yet reversible, tetrahedral boronate adduct, effectively inactivating the enzyme.[17][18] The stability of this complex is often enhanced by hydrogen bonding within the enzyme's "oxyanion hole."[17]

Caption: Mechanism of serine protease inhibition by a boronic acid.

Protocol: In Vitro Serine Protease Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of a synthesized compound against a model serine protease like chymotrypsin using a chromogenic substrate.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAAPpNA) substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Difluorinated phenylboronic acid test compound

-

96-well microplate

-

Microplate reader capable of reading absorbance at 405 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of chymotrypsin in buffer.

-

Prepare a stock solution of the SAPpNA substrate in DMSO.

-

Prepare a 10 mM stock solution of the test inhibitor in DMSO. Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Add 2 µL of each inhibitor concentration (or DMSO for control) to respective wells.

-

Add 178 µL of Tris-HCl buffer to all wells.

-

Add 10 µL of the chymotrypsin solution to all wells except the "no enzyme" blank. Mix gently.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

-

Initiate Reaction:

-

Add 10 µL of the SAPpNA substrate solution to all wells to initiate the reaction. The final volume is 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37 °C.

-

Measure the absorbance at 405 nm every 60 seconds for 30 minutes. The product, p-nitroaniline, is yellow and absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the "enzyme only" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Outlook

Difluorinated phenylboronic acid derivatives represent a privileged scaffold in modern drug discovery. Their synthesis is well-established, and their unique physicochemical properties, driven by the strong electron-withdrawing nature of fluorine, make them highly effective tools for modulating biological targets.[4][19] As our understanding of synthetic fluorination chemistry deepens and new biological targets emerge, the application of these versatile building blocks is set to expand further, from enzyme inhibitors to advanced diagnostic agents and materials.[5][20][21] The principles and protocols outlined in this guide provide a solid foundation for scientists aiming to harness the power of difluorinated phenylboronic acids in their research and development endeavors.

References

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link]

-

Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Biochemistry. Available at: [Link]

-

Duffy, F. J., & Wilson, F. (n.d.). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

-

Inno Pharmchem. (n.d.). Advanced Synthesis with Fluorinated Organic Compounds: The Case of 2,4-Difluorophenylboronic Acid. Available at: [Link]

-

Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478-80. Available at: [Link]

-

Kurt, M., Sert, Y., Demic, S., Cinar, M., & Cinar, Z. (2015). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. Journal of Molecular Structure, 1083, 274-287. Available at: [Link]

-

Mahrous, M. (n.d.). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Maresca, K. P., Femia, F. J., & Babich, J. W. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(1), 327-330. Available at: [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. Available at: [Link]

-

Tius, M. A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2004. Available at: [Link]

-

Zhdankin, V. V. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 22(12), 2210. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Sci-Hub. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations / Journal of Molecular Structure, 2014 [sci-hub.st]

- 16. researchgate.net [researchgate.net]

- 17. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nbinno.com [nbinno.com]

- 20. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. jnsparrowchemical.com [jnsparrowchemical.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in various experimental settings. We delve into its structural and spectroscopic characteristics, solubility profile, acidity, and thermal stability. Crucially, this guide provides detailed, field-proven experimental protocols for the characterization of this and similar boronic acid derivatives, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. By synthesizing technical data with practical insights, this whitepaper aims to empower scientists to effectively utilize this versatile reagent in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms and other substituents onto the phenyl ring profoundly modulates the electronic and steric properties of these molecules, offering fine-tuned control over their reactivity and subsequent applications. 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is a sophisticated example of such a tailored building block. The ortho-difluoro substitution pattern significantly influences the acidity of the boronic acid moiety and the rotational dynamics around the C-B bond. The 3-(3',5'-dimethoxybenzyloxy) group introduces a bulky, electron-rich substituent that can impact solubility, crystallinity, and intermolecular interactions. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective application in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical parameters of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is critical for its handling, reaction optimization, and analytical characterization.

Chemical Identity and Structural Features

The foundational attributes of the molecule are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid | - |

| CAS Number | 849062-01-7 | [1] |

| Molecular Formula | C₁₅H₁₅BF₂O₅ | [1] |

| Molecular Weight | 324.08 g/mol | [1] |

| SMILES String | COc1cc(COc2ccc(F)c(B(O)O)c2F)cc(OC)c1 | [1] |

| InChI Key | CKMBETHVNGWKIN-UHFFFAOYSA-N | [1] |

The presence of two ortho-fluorine atoms relative to the boronic acid group is a key structural feature, influencing the Lewis acidity of the boron center. The bulky benzyloxy substituent at the 3-position introduces significant steric hindrance and is expected to impact the solubility and crystal packing of the molecule.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this molecule. A multi-nuclear approach is recommended.

-

¹H NMR: Will show characteristic signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the methoxy groups. The boronic acid protons (B(OH)₂) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration, solvent, and water content.

-

¹³C NMR: Will provide signals for all unique carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals are expected for the non-equivalent fluorine atoms.

-

¹¹B NMR: Will show a single, broad signal characteristic of a trigonal planar boronic acid, typically in the range of 28-33 ppm.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Electrospray ionization (ESI) is a suitable technique, and the molecule is expected to be observed as its [M-H]⁻ or [M+H]⁺ ion.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid (broad), C-F bonds, C-O bonds of the ether and methoxy groups, and aromatic C-H and C=C bonds.

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale & Supporting Evidence |

| Ethers (e.g., THF, Diethyl Ether) | High | Phenylboronic acid shows high solubility in ethers.[2] The organic substituents on the target molecule are expected to maintain this characteristic. |

| Ketones (e.g., Acetone) | High | Phenylboronic acid is highly soluble in ketones.[2] |

| Chlorinated Solvents (e.g., DCM, Chloroform) | Moderate to High | Phenylboronic acid has moderate solubility in chloroform.[2] The large organic framework of the target molecule may enhance solubility in these solvents. |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | The boronic acid moiety can hydrogen bond with alcohols, promoting solubility. |

| Apolar Hydrocarbons (e.g., Hexanes, Toluene) | Low to Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[2] The polar boronic acid and ether functionalities will limit solubility in apolar media. |

| Water | Low | The introduction of the large, hydrophobic benzyloxy group is expected to significantly decrease water solubility compared to unsubstituted phenylboronic acid. The solubility of substituted phenylboronic acids in water is generally low.[3] |

The solubility is a critical parameter for reaction setup, purification (crystallization), and formulation.

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for understanding its reactivity, particularly in forming boronate esters with diols. The pKa of the target molecule has not been experimentally determined, but an estimate can be made based on related structures. The electron-withdrawing nature of the two ortho-fluorine atoms is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). However, steric hindrance from the bulky benzyloxy group may slightly counteract this electronic effect. Therefore, the pKa of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is predicted to be in the range of 7.5 - 8.5 .

Thermal Stability and Boroxine Formation

The thermal stability of the compound is a key consideration for storage and handling, especially at elevated temperatures.

-

Melting Point: While the melting point for this specific compound is not published, related compounds such as 3-(Benzyloxy)phenylboronic acid have a melting point in the range of 125-130 °C. The substitution pattern of the target molecule suggests a crystalline solid with a distinct melting point, likely in a similar or slightly higher range.

-

Decomposition: Thermogravimetric analysis (TGA) would be expected to show thermal stability up to a certain temperature, beyond which decomposition would occur. For fluorinated organic compounds, thermal stability can be high.[4][5]

-

Boroxine Formation: A critical aspect of boronic acid chemistry is the tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium that can be influenced by temperature, concentration, and the presence of water. Electron-donating groups on the phenyl ring can favor boroxine formation.[6][7] The presence of boroxine can complicate analytical characterization and reactivity.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid, a series of well-defined analytical procedures should be employed.

Purity and Structural Confirmation by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for assessing the purity of boronic acids and identifying any impurities.

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography: A C18 stationary phase is typically effective for separating boronic acids and their organic impurities based on hydrophobicity.

-

Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.

-

Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water is necessary to elute the target compound as well as any less polar impurities.

-

Mass Spectrometry Detection: ESI-MS provides molecular weight confirmation of the main peak and allows for the identification of impurities, including the corresponding boroxine.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Data Interpretation:

-

The main peak in the chromatogram should correspond to the target molecule, confirmed by its mass spectrum.

-

Look for potential impurities, such as starting materials or by-products.

-

The boroxine may be observed at a higher retention time and will have a characteristic mass corresponding to (3M - 3H₂O).

NMR Analysis for Structural Elucidation and Boroxine Detection

NMR spectroscopy provides detailed structural information and can be used to assess the equilibrium between the boronic acid and its boroxine.

Causality Behind Experimental Choices:

-

Anhydrous NMR Solvent: Using a dry deuterated solvent (e.g., Acetone-d₆ or CDCl₃) is crucial to minimize the hydrolysis of any pre-existing boroxine back to the monomeric boronic acid.

-

¹¹B NMR: This experiment is a direct probe for the boron species in solution. The monomeric acid and the boroxine will have distinct chemical shifts.

-

¹H NMR with D₂O exchange: Adding a drop of D₂O to the NMR sample will cause the B(OH)₂ protons to exchange, leading to the disappearance of their signal. This can help to confirm their assignment.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of anhydrous Acetone-d₆.

-

Acquisition:

-

Record ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra at room temperature.

-

For ¹H NMR, acquire a spectrum before and after the addition of one drop of D₂O.

-

-

Data Analysis:

-

Assign all proton, carbon, and fluorine signals to the molecular structure.

-

In the ¹¹B NMR spectrum, identify the signal for the trigonal boronic acid. A second signal may indicate the presence of the boroxine.

-

In the ¹H NMR, the presence of boroxine may be indicated by a slight downfield shift of the aromatic protons and the absence of a distinct B(OH)₂ signal.

-

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of an acid.

Causality Behind Experimental Choices:

-

Aqueous-Organic Co-solvent: Due to the low water solubility of the target compound, a co-solvent system (e.g., water-methanol) is necessary. The apparent pKa will be determined in this system.

-

Standardized Base: Titration with a strong base of known concentration (e.g., NaOH) allows for the neutralization of the boronic acid.

-

pH Monitoring: Continuously monitoring the pH as a function of the volume of added base generates a titration curve from which the pKa can be determined.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of the boronic acid of known concentration (e.g., 0.01 M) in a suitable water-methanol mixture (e.g., 50:50 v/v).

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place the pH electrode in the boronic acid solution.

-

Slowly add a standardized solution of 0.1 M NaOH in small increments.

-

Record the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Visualization of Key Concepts and Workflows

Visual aids are essential for understanding the relationships between the compound's properties and the methodologies used to characterize them.

Caption: Interrelationship between physicochemical properties and analytical techniques.

Caption: Experimental workflow for HPLC-MS analysis.

Safety and Handling

2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is classified as a warning-level hazard.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or with a dust mask (type N95 or equivalent).[1]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties, including its spectroscopic signature, solubility, acidity, and stability, is essential for its effective and reproducible application. This technical guide has provided a detailed overview of these properties and has outlined robust, validated protocols for their characterization. By appreciating the nuances of this molecule's behavior, particularly the potential for boroxine formation, researchers can mitigate analytical challenges and unlock its full synthetic utility.

References

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. ◊ Phenylboronic acid... [Image]. Retrieved January 21, 2026, from [Link]

- Adamczyk-Woźniak, A., Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2758.

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 21, 2026, from [Link]

- Feng, Y., et al. (2017). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 7(60), 37835-37844.

- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: its stability and thermodynamic parameters in solution.

-

University of Strathclyde. (n.d.). pKa measurement. Retrieved January 21, 2026, from [Link]

- Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Tetrahedron Letters, 43(48), 8577-8580.

-

PubChem. (n.d.). 2,6-Difluorophenylboronic acid. Retrieved January 21, 2026, from [Link]

- Kua, J., & Houk, K. N. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(1), 104-111.

-

ResearchGate. (n.d.). Formation of boroxine: Its stability and thermodynamic parameters in solution. Retrieved January 21, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

A Comprehensive Spectroscopic Elucidation of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid

Abstract

This technical guide provides an in-depth spectroscopic analysis of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid (CAS No. 849062-01-7).[1] As a complex arylboronic acid, this compound serves as a valuable building block in medicinal chemistry and materials science, where unambiguous structural verification is paramount. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its characterization. We present predicted and interpreted data, grounded in established principles and comparative analysis with related structures, to offer a definitive analytical reference for researchers, quality control specialists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Introduction

2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is a poly-functionalized aromatic compound with a molecular formula of C₁₅H₁₅BF₂O₅ and a molecular weight of 324.08 g/mol .[1][2] The utility of arylboronic acids as reagents in transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling, is well-established. The specific substitution pattern of this molecule—containing two electron-withdrawing fluorine atoms ortho to the boronic acid, an ether linkage, and a dimethoxy-substituted benzyl group—imparts unique electronic and steric properties that can be leveraged in targeted synthesis.

Given this structural complexity, rigorous characterization is not merely a procedural step but a foundational requirement for its effective use. Each functional group provides a distinct spectroscopic handle. This guide systematically deconstructs the molecule's signature across multiple analytical platforms to build a cohesive and validated structural portrait.

Analytical Workflow & Molecular Structure

The comprehensive characterization of a novel or complex molecule requires an integrated analytical approach. The workflow begins with sample preparation, followed by parallel acquisition of NMR, IR, and MS data. Each technique provides orthogonal, complementary information, which, when synthesized, leads to unambiguous structural confirmation.

Figure 1: Integrated workflow for spectroscopic characterization.

Below is the chemical structure of the target compound with atom numbering used for spectral assignments throughout this guide.

Figure 2: Structure of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the chemical environment of heteroatoms like fluorine and boron.[3]

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 15-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point allows for variable temperature studies if needed, and it effectively solubilizes the polar boronic acid and exchanges with the acidic B(OH)₂ protons, which appear as a broad singlet.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[3]

-

Data Acquisition:

-

¹H NMR: Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

¹³C NMR: Reference the proton-decoupled spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.[3]

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. Reference chemical shifts to an external standard of CFCl₃ (0 ppm).[3]

-

¹¹B NMR: Acquire a proton-decoupled spectrum. Use BF₃·Et₂O (0 ppm) as an external reference.[4]

-

2D NMR: Conduct COSY, HSQC, and HMBC experiments as needed to confirm assignments.

-

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show distinct signals for the three aromatic systems and the linking methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.25 | br s | 2H | B(OH )₂ | Acidic protons, exchangeable with water in the solvent. Signal is often broad. |

| ~7.20 | ddd | 1H | H-5 | Coupled to H-4 and the two fluorine atoms at C-2 and C-6. The position is downfield due to deshielding from the adjacent fluorine. |

| ~6.95 | t | 1H | H-4 | Coupled to H-5 and the fluorine atom at C-2. |

| ~6.60 | s | 2H | H-2', H-6' | Two chemically equivalent protons on the dimethoxybenzyl ring. Appears as a singlet due to symmetry. |

| ~6.45 | s | 1H | H-4' | A single proton at the para position of the dimethoxybenzyl ring, appearing as a singlet (or very fine triplet). |

| ~5.10 | s | 2H | CH ₂ | Methylene bridge protons. Their chemical shift is influenced by the adjacent oxygen and aromatic ring. Appears as a sharp singlet. |

| ~3.75 | s | 6H | (OCH ₃)₂ | Six equivalent protons from the two methoxy groups, resulting in a strong singlet. |

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will reveal 11 distinct carbon signals, as four pairs of carbons are chemically equivalent due to symmetry in the dimethoxybenzyl moiety. Carbons attached to or near fluorine will exhibit characteristic splitting (¹JCF, ²JCF, etc.).

| Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale |

| ~160.5 | dd | C-2, C-6 | Aromatic carbons directly bonded to fluorine. Show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). |

| ~159.0 | s | C-3', C-5' | Methoxy-substituted aromatic carbons. |

| ~155.0 | t | C-3 | Carbon attached to the benzyloxy group, shows smaller coupling to the two ortho fluorine atoms. |

| ~140.0 | s | C-1' | Quaternary carbon of the dimethoxybenzyl ring attached to the methylene bridge. |

| ~130.0 | d | C-5 | Aromatic CH carbon, coupled to the adjacent fluorine at C-6. |

| ~115.0 | d | C-4 | Aromatic CH carbon, coupled to the adjacent fluorine at C-2. |

| ~108.0 | s | C-2', C-6' | Aromatic CH carbons on the dimethoxybenzyl ring. |

| ~100.5 | s | C-4' | Aromatic CH carbon on the dimethoxybenzyl ring. |

| ~100.0 (broad) | - | C-1 | The ipso-carbon attached to boron is often broad and sometimes difficult to detect due to quadrupolar relaxation of the boron nucleus.[5] |

| ~70.0 | s | C H₂ | Methylene bridge carbon. |

| ~55.5 | s | OC H₃ | Methoxy carbons. |

¹⁹F NMR Analysis (376 MHz, DMSO-d₆)

Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. For this molecule, a single signal is expected due to the chemical equivalence of the two fluorine atoms.

-

Expected Chemical Shift: The chemical shift for fluorine atoms on an aromatic ring typically falls within the -100 to -140 ppm range relative to CFCl₃.[6][7] For a 2,6-difluorophenyl system, a signal around -115 ppm is a reasonable prediction. The signal will likely be a multiplet due to coupling with aromatic protons H-4 and H-5.

¹¹B NMR Analysis (128 MHz, DMSO-d₆)

This experiment is diagnostic for the boronic acid functionality.

-

Expected Chemical Shift: Trigonal (sp²-hybridized) boronic acids typically resonate in the range of +28 to +33 ppm.[5][8] A single, characteristically broad signal around +30 ppm is expected for this compound. The broadness is a result of the fast quadrupolar relaxation of the ¹¹B nucleus (I = 3/2).[9]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."

Experimental Protocol: IR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for rapid, solvent-free analysis of the solid sample.

-

Data Acquisition: A small amount of the solid compound is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[10]

Spectral Interpretation

The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-O, B-O, and C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch | B(O-H )₂ (hydrogen-bonded)[10][11] |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C-H stretch | Aliphatic C-H (CH₂ and OCH₃) |

| ~1610, ~1590 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations |

| 1380 - 1330 | Strong | B-O stretch | Asymmetric B-O stretching in the B(OH)₂ group[12][13] |

| 1250 - 1200 | Strong | C-O stretch | Asymmetric Ar-O-C stretch (ether) |

| 1180 - 1100 | Strong | C-F stretch | Aromatic C-F bond vibration |

| 1070 - 1020 | Strong | C-O stretch | Symmetric Ar-O-C stretch (ether) |

| ~700 | Strong | δ(O-B-O) | Out-of-plane O-B-O deformation[12] |

The very broad O-H stretch and the strong B-O stretch are highly diagnostic for the boronic acid moiety.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and its fragments.

Experimental Protocol: MS

-

Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is ideal.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Spectra are acquired in both positive and negative ion modes. ESI is a soft ionization technique that is likely to yield the intact molecular ion.

Fragmentation Analysis

The molecular formula C₁₅H₁₅BF₂O₅ gives an exact monoisotopic mass of 324.098 g/mol .[2]

-

Positive Ion Mode [M+H]⁺: The protonated molecule is expected at m/z 325.105 .

-

Negative Ion Mode [M-H]⁻: The deprotonated molecule is expected at m/z 323.091 .

-

Key Fragments: The primary fragmentation pathway involves the cleavage of the benzylic ether bond, which is the most labile bond in the structure. This leads to two major, highly stable fragment ions.

Figure 3: Proposed primary fragmentation pathway in ESI-MS.

The observation of the molecular ion at the correct m/z and the characteristic fragment at m/z 151.1 (corresponding to the 3,5-dimethoxybenzyl cation) would provide strong evidence for the proposed structure. The natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic M-1 peak in the mass spectrum with ~25% the intensity of the monoisotopic peak.

Conclusion

The structural elucidation of 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid is definitively achieved through the synergistic application of NMR, IR, and MS.

-

NMR confirms the complete carbon-hydrogen framework, the connectivity of the distinct aromatic rings via the methylene ether bridge, and the presence and environment of the fluorine and boron atoms.

-

IR provides unambiguous evidence for the key functional groups, particularly the boronic acid (O-H and B-O stretches), ether linkage (C-O stretch), and fluorination (C-F stretch).

-

MS verifies the molecular weight and elemental formula and confirms the major structural subunits through a predictable fragmentation pattern.

Together, these techniques provide a robust and cross-validated analytical data package, ensuring the identity, purity, and structural integrity of this complex and valuable chemical entity.

References

- BenchChem. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography.

- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.

- ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- Jackson, D. C., et al. (2018). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications.

- Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.

- MDPI. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals.

- ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.

- Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.

- The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials.

- UBC Chemistry Department. (2008). Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluoroborates with high kinetic stability. Tetrahedron Letters, 49, 3152-3156.

- Sigma-Aldrich. (n.d.). 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Langmuir. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.

- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.

- Molecules. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central.

- PubChemLite. (n.d.). 2,6-difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- European Journal of Inorganic Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information.

- Journal of Organic Chemistry. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.

Sources

- 1. 2,6-ジフルオロ-3-(3′,5′-ジメトキシベンジルオキシ)フェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - 2,6-difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid (C15H15BF2O5) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. colorado.edu [colorado.edu]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Idelalisib (CAL-101)

This guide provides a comprehensive overview of the synthetic pathways for Idelalisib (formerly CAL-101), a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the chemical logic and experimental considerations behind various synthetic routes.

Introduction to Idelalisib

Idelalisib, with the chemical name (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, is a crucial therapeutic agent in the treatment of certain B-cell malignancies.[1][2] Its mechanism of action involves the targeted inhibition of the PI3Kδ signaling pathway, which is integral to the proliferation, survival, and differentiation of B-cells.[3] Dysregulation of this pathway is a known factor in various hematological cancers.[3] This guide will explore several reported synthetic strategies for Idelalisib, highlighting the different starting materials and key transformations.

Synthetic Strategies and Pathways

Several distinct synthetic routes for Idelalisib have been documented, each with its own set of advantages and challenges. The choice of a particular pathway in a drug development setting often depends on factors such as cost of starting materials, overall yield, scalability, and the control of stereochemistry and impurities.

One of the originally reported syntheses of Idelalisib starts from 2-fluoro-6-nitrobenzoic acid.[4][5] This linear synthesis builds the quinazolinone core in a stepwise fashion.

Experimental Protocol:

-

Amide Formation: 2-fluoro-6-nitrobenzoic acid is first activated, for instance with oxalyl chloride, and then condensed with aniline to form 2-fluoro-6-nitro-N-phenylbenzamide.[4][5]

-

Coupling with Amino Acid Derivative: The resulting benzamide is coupled with N-Boc-L-2-aminobutyric acid. This step can be challenging, with reports of low conversion rates.[4][5]

-

Reductive Cyclization: The nitro group is reduced, typically using a reducing agent like zinc in acetic acid (Zn/AcOH), which concomitantly induces cyclization to form the quinazolinone ring system.[4]

-

Deprotection: The Boc protecting group on the amino acid side chain is removed.

-

Purine Coupling: The final step involves the coupling of the deprotected intermediate with a 6-substituted purine, such as 6-bromopurine, to yield Idelalisib.[4][5]

Causality Behind Experimental Choices:

-

The use of a Boc protecting group for the amino acid is a standard strategy to prevent side reactions during the initial coupling step.

-

Reductive cyclization is an efficient method to construct the quinazolinone ring from the ortho-nitro amide precursor.

Challenges:

A significant drawback of this route is the reported difficulty in the coupling step between the N-phenylbenzamide and N-Boc-L-2-aminobutyric acid, leading to low conversions and purities.[4][5]

A [label="2-Fluoro-6-nitrobenzoic acid"]; B [label="2-Fluoro-6-nitro-N-phenylbenzamide"]; C [label="N-Boc protected intermediate"]; D [label="Quinazolinone intermediate"]; E [label="Idelalisib"];

A -> B [label="Aniline, Oxalyl chloride"]; B -> C [label="N-Boc-L-2-aminobutyric acid"]; C -> D [label="Zn/AcOH (Reduction & Cyclization)"]; D -> E [label="1. Deprotection\n2. 6-Bromopurine"]; }

Icos Corporation Synthetic Pathway for Idelalisib.

An alternative synthesis begins with the coupling of adenine and a chiral butyrate derivative.[6]

Experimental Protocol:

-

Adenine Coupling: Adenine is coupled with a 2-hydroxy butyrate derivative to form an adenine-butyrate intermediate.[6]

-

Amidation: This intermediate is then treated with 2-amino-6-fluorobenzoic acid in the presence of trimethylaluminium to yield a carboxylic acid intermediate.[6]

-

Cyclization and Phenylation: The final steps involve reaction with aniline in the presence of acetic anhydride and toluene at elevated temperatures, leading to the formation of the quinazolinone ring and incorporation of the phenyl group to give Idelalisib.[6]

Challenges:

This route is described as being cumbersome, particularly in the final cyclization and aniline coupling step, which can lead to the formation of multiple byproducts.[6]

A [label="Adenine"]; B [label="2-Hydroxy butyrate derivative"]; C [label="Adenine-butyrate intermediate"]; D [label="Carboxylic acid intermediate"]; E [label="Idelalisib"];

A -> C [label="Coupling"]; B -> C; C -> D [label="2-Amino-6-fluorobenzoic acid,\nTrimethylaluminium"]; D -> E [label="Aniline, Acetic anhydride,\nToluene (Cyclization)"]; }

Suzhou Mirac Pharma Synthetic Pathway for Idelalisib.

A more recent and optimized synthesis has been developed to address the shortcomings of the earlier routes, focusing on improved yields and better control of impurities.[6][7]

Experimental Protocol:

-

Synthesis of 2-amino-6-fluoro-N-phenylbenzamide: This key intermediate is prepared from 2-fluoro-6-nitro-N-phenylbenzamide via reduction of the nitro group. The choice of catalyst for this reduction is critical to avoid the formation of desfluoro impurities. Zinc and ammonium formate have been identified as an effective catalyst system, providing high yield and purity.[7]

-

Peptide Coupling: 2-amino-6-fluoro-N-phenylbenzamide is then coupled with N-Boc-L-2-aminobutyric acid. This approach, where the amino acid is coupled to the pre-formed aminobenzamide, is reported to be more efficient than the Icos route.[6]

-

Boc Deprotection: The Boc group is removed using an acid, such as trifluoroacetic acid in dichloromethane (DCM).[7]

-

Final Coupling and Cyclization: The resulting amine is coupled with 6-chloropurine in the presence of a base like diisopropylethylamine (DIPEA) and a Lewis acid such as zinc chloride (ZnCl2) to form a diamide intermediate, which then undergoes cyclization to form Idelalisib.[7]

Key Data and Insights:

| Step | Reagents and Conditions | Yield | Purity | Key Considerations |

| Nitro Reduction | Zn, HCOONH4 | 90% | 99% | Avoids desfluoro impurity seen with Pd/C catalysts.[7] |

| Peptide Coupling | N-Boc-L-2-aminobutyric acid, Coupling agents | Good | >98% | More efficient than coupling before nitro reduction.[6] |

| Purine Coupling | 6-chloropurine, DIPEA, ZnCl2 | - | - | Leads to a diamide intermediate prior to cyclization.[7] |

A [label="2-Fluoro-6-nitro-N-phenylbenzamide"]; B [label="2-Amino-6-fluoro-N-phenylbenzamide"]; C [label="Coupled N-Boc intermediate"]; D [label="Deprotected amine"]; E [label="Idelalisib"];

A -> B [label="Zn, HCOONH4 (Reduction)"]; B -> C [label="N-Boc-L-2-aminobutyric acid"]; C -> D [label="TFA/DCM (Deprotection)"]; D -> E [label="6-Chloropurine, DIPEA, ZnCl2\n(Coupling & Cyclization)"]; }

An Improved and Scalable Synthetic Pathway for Idelalisib.

Starting Materials

The primary starting materials for the various synthetic routes to Idelalisib include:

The selection of starting materials is a critical decision in process development, with implications for cost, availability, and the overall efficiency of the synthesis.

Conclusion

The synthesis of Idelalisib has evolved from initial routes with notable challenges to more refined, scalable processes that offer higher yields and better control over impurities. For researchers and drug development professionals, understanding the nuances of these different synthetic pathways is essential for making informed decisions in process optimization and scale-up. The improved route, in particular, demonstrates a rational approach to overcoming the difficulties associated with earlier methods, resulting in a more commercially viable process.

References

-

A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. (2018). RSC Advances. [Link]

-

A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. (2018). ResearchGate. [Link]

- Improved process for the preparation of idelalisib. (2017).

-

A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. (2018). RSC Publishing. [Link]

-

Synthesis of idelalisib, 1 by Laurus Labs Ltd. (n.d.). ResearchGate. [Link]

-

Boronic acid,B-[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]-. (n.d.). Angene Chemical. [Link]

-

Safety Data Sheet. (n.d.). Angene Chemical. [Link]

-

A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. (n.d.). Europe PMC. [Link]

-

Semi-Bulk Products. (n.d.). Angene. [Link]

-

(3-((3,5-Dimethoxybenzyl)oxy)-2,6-difluorophenyl)boronic acid | 849062-01-7. (n.d.). Angene. [Link]

-

3-Bromonaphthalene-1-boronic acid. (n.d.). BoronPharm. [Link]

-

Stock compounds-M250228 005. (2025). eosmedchem_lenaのblog. [Link]

- A preparing method of Idelalisib. (n.d.).

- Processes for preparation of idelalisib and intermediates thereof. (n.d.).

-

CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. (n.d.). PubMed Central. [Link]

-

Development of CAL101-a humanized monoclonal antibody targeting S100A4 to inhibit proinflammatory and profibrotic signaling. (2025). PubMed. [Link]

-

CAL-101 by Calluna Pharma for Fibrosis: Likelihood of Approval. (2025). Pharmaceutical Technology. [Link]

-

Calluna Pharma Successfully Completes Phase 1 Clinical Study of CAL101, a First-in-Class Therapeutic for Fibrotic and Fibro-Inflammatory Indications. (2024). BioSpace. [Link]

-

Calluna completes CAL101 Phase I clinical study for fibrotic conditions. (2024). Clinical Trials Arena. [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (n.d.). PubMed Central. [Link]

-

Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). Nature. [Link]

- Polymorphic forms of (S)-2-(1-(9H-purin-6-ylamino)propyl). (n.d.).

-

Coenzyme A biosynthesis in Bacillus subtilis: discovery of a novel precursor metabolite for salvage and its uptake system. (n.d.). PubMed Central. [Link]

-

Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). National Institutes of Health. [Link]

-

Reconstitution and Minimization of a Micrococcin Biosynthetic Pathway in Bacillus subtilis. (2016). American Society for Microbiology. [Link]

-

Biosynthetic pathway of menaquinone in Bacillus subtilis and... (n.d.). ResearchGate. [Link]

-

Advances in Enhanced Menaquinone-7 Production From Bacillus subtilis. (2021). Frontiers. [Link]

-

Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. (n.d.). PubMed Central. [Link]

Sources

- 1. CN104262344A - A preparing method of Idelalisib - Google Patents [patents.google.com]

- 2. US9469643B2 - Polymorphic forms of (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]

- 5. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Modeling of Substituted Phenylboronic Acids

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate substituted phenylboronic acids. We will delve into the quantum chemical principles governing their behavior and illustrate how computational modeling serves as a powerful tool for the rational design of novel sensors, therapeutics, and catalysts.

Introduction: The Versatility of Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a remarkable class of compounds, distinguished by a boronic acid moiety [-B(OH)₂] attached to a phenyl ring. Their utility spans a vast range of applications, from the cornerstone of Suzuki cross-coupling reactions to sophisticated roles in medicinal chemistry and materials science.[1] The unique electronic nature of the boron atom—possessing a vacant p-orbital—renders it a Lewis acid, capable of reversibly forming covalent bonds with diols, a feature central to their widespread use as saccharide sensors.[2][3]

Furthermore, this Lewis acidity allows PBAs to act as transition state analogs, making them effective inhibitors of various enzymes, particularly serine proteases like β-lactamases.[4][5] The true power of this scaffold lies in its tunability. By introducing substituents onto the phenyl ring, one can precisely modulate the electronic and steric properties of the boronic acid group, thereby fine-tuning its acidity, reactivity, and binding affinity for specific targets.[1][6] Computational modeling has become indispensable in this endeavor, providing a predictive framework to understand these substituent effects and accelerate the discovery process.

The Influence of Substituents on Fundamental Properties

The key to designing effective PBA-based molecules is understanding how substituents on the phenyl ring influence the Lewis acidity of the boron center. This acidity is quantified by the acid dissociation constant (pKa). Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through a combination of inductive and resonance effects, altering the electron density on the boron atom.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CF₃ withdraw electron density from the phenyl ring. This effect is propagated to the boronic acid group, making the boron atom more electron-deficient and thus a stronger Lewis acid. This increased acidity results in a lower pKa value.[1]

-

Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OCH₃ donate electron density to the phenyl ring. This increases the electron density on the boron atom, making it a weaker Lewis acid and resulting in a higher pKa.

The position of the substituent is also critical. Ortho substituents can introduce steric hindrance in addition to electronic effects, which may influence the binding to a target or the acidity of the molecule in non-obvious ways.[6][7] Computational methods are exceptionally well-suited to dissecting these intricate relationships.

Core Computational Methodologies: A Scientist's Toolkit

A multi-faceted computational approach is necessary to fully characterize substituted phenylboronic acids, from their intrinsic electronic properties to their interactions within a complex biological environment.

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) is the workhorse of quantum chemical computations for molecules of this size, offering a favorable balance between accuracy and computational cost.[8] DFT is used to explore the fundamental electronic structure and reactivity.

Causality in Method Selection: The choice of a functional and basis set is a critical decision that directly impacts the accuracy of the results. The B3LYP functional is a popular hybrid functional that often provides reliable geometries and electronic properties for organic molecules.[8][9][10] For the basis set, a Pople-style set like 6-31+G(d,p) or 6-311+G(2d,p) is a common starting point.[9][11][12] The inclusion of diffuse functions ("+") is important for describing anionic species (like the boronate form) and non-covalent interactions, while polarization functions ("d,p") are essential for accurately describing bonding.

Key Properties Derived from DFT:

-

Optimized Molecular Geometry: Provides the most stable 3D structure of the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between them indicates the chemical stability of the molecule.[9][10]

-

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[11][13]

-

Natural Bond Orbital (NBO) Analysis: Investigates charge distribution and donor-acceptor interactions within the molecule, providing quantitative insights into substituent effects.[6][7]

-

pKa Prediction: While challenging, accurate pKa values can be computationally determined by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model.[14][15] This requires careful consideration of different conformations of both the acid and its conjugate base.[14]

Caption: A typical workflow for DFT analysis of a substituted phenylboronic acid.

Molecular Docking

For applications in drug development, understanding how a PBA derivative interacts with its biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[16]

The Self-Validating System of Docking: A robust docking protocol begins with re-docking a known co-crystallized ligand into its receptor's binding site. A successful re-docking, evidenced by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, validates that the chosen docking algorithm and scoring function can accurately reproduce the experimental binding mode. This crucial step builds confidence in the subsequent predictions for novel ligands.

Key Steps in a Docking Study:

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, hydrogen atoms are added, and the protein structure is energy minimized.

-

Ligand Preparation: The 3D structures of the PBA derivatives are generated and their low-energy conformations are determined.

-

Grid Generation: A grid defining the active site of the receptor is created.

-

Docking and Scoring: The ligand is placed in the active site in various orientations and conformations. Each "pose" is evaluated by a scoring function, which estimates the binding affinity. The GlideScore is one such example used to estimate binding affinity.[16]

The results of a docking study provide invaluable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding the design of more potent inhibitors.[4][17]

Caption: A generalized workflow for molecular docking of PBA inhibitors.

Application Case Study: Phenylboronic Acids as β-Lactamase Inhibitors

The rise of antibiotic resistance is a critical global health threat, much of it driven by β-lactamase enzymes that hydrolyze β-lactam antibiotics. Phenylboronic acids have emerged as a promising class of inhibitors for these enzymes.[4] Computational modeling plays a pivotal role in this area.

A typical study involves docking a series of substituted PBAs into the active site of a β-lactamase, such as KPC-2.[4][17] The boron atom forms a covalent adduct with the catalytic serine residue in the active site, mimicking the tetrahedral transition state of β-lactam hydrolysis.

Data Presentation: Docking Scores of Substituted PBAs

The following table illustrates hypothetical docking scores for a series of para-substituted phenylboronic acids against a β-lactamase. A more negative score typically indicates a stronger predicted binding affinity.

| Substituent (at para position) | Docking Score (kcal/mol) | Key Predicted Interactions |

| -H | -6.5 | Covalent bond with Ser70, H-bond with Asn132 |

| -CF₃ | -7.8 | Covalent bond with Ser70, H-bond with Asn132, Halogen bond with backbone carbonyl |

| -NH₂ | -7.2 | Covalent bond with Ser70, H-bond with Asn132, H-bond with Glu166 |

| -OH | -7.0 | Covalent bond with Ser70, H-bond with Asn132, H-bond with Ser130 |

This data, derived from modeling, allows researchers to hypothesize that a para-trifluoromethyl group enhances binding affinity, possibly through favorable interactions within a specific sub-pocket of the active site. These hypotheses can then be tested experimentally, creating an efficient design-model-test cycle.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and integrity of the computational results, methodologies must be described in detail.

Protocol for DFT-Based pKa Calculation

-

Structure Preparation: Build the 3D structures of the neutral phenylboronic acid and its corresponding anionic boronate conjugate base.

-

Conformational Search: For both species, perform a thorough conformational search to identify all low-energy conformers, particularly concerning the orientation of the -B(OH)₂ and -B(OH)₃⁻ groups.

-

Geometry Optimization: Optimize the geometry of each unique conformer for both the acid and the conjugate base in the gas phase using a suitable DFT method (e.g., B3LYP/6-311+G(2d,p)).

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

Solvation Energy Calculation: Perform a single-point energy calculation for each optimized structure using a continuum solvation model (e.g., PCM or SMD) to obtain the free energy of solvation.

-